molecular formula C16H22N4O2 B2474621 N,5-diisopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954354-90-6

N,5-diisopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2474621
CAS No.: 954354-90-6
M. Wt: 302.378
InChI Key: IAEYSNFQJQXLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,5-diisopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H22N4O2 and its molecular weight is 302.378. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Triazole derivatives are noted for their broad spectrum of applications in medicinal as well as diagnostic areas due to their auspicious biological profile. For instance, the study on 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-one highlights the synthetic approach and characterization, including crystal structure and DFT calculations, alongside its moderate inhibitory potential against acetylcholinesterase and α-glucosidase, suggesting utility in addressing Alzheimer's and diabetic diseases (Saleem et al., 2018).

Corrosion Inhibition

The inhibition performance of triazole derivatives on mild steel in hydrochloric acid medium showcases the potential of these compounds in corrosion control. A specific study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrates significant efficiency in preventing acidic corrosion, supported by electrochemical impedance spectroscopy and potentiodynamic polarization techniques. This highlights the triazole moiety's potential in developing new corrosion inhibitors with high efficiency and selectivity (Bentiss et al., 2009).

Antimicrobial Activities

Research on triazole derivatives also extends to antimicrobial applications, where compounds synthesized from ester ethoxycarbonylhydrazones and primary amines showed good to moderate activities against test microorganisms. This suggests triazoles' role in developing new antimicrobial agents, contributing to pharmaceutical research in addressing various infections (Bektaş et al., 2010).

Anticancer Activity

Another vital area of application is in anticancer research, where 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives were synthesized and evaluated against breast cancer cell lines. Some compounds exhibited promising cytotoxicity, suggesting the potential of triazole derivatives in developing novel anticancer agents (Shinde et al., 2022).

Properties

IUPAC Name

1-(4-methoxyphenyl)-N,5-di(propan-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-10(2)15-14(16(21)17-11(3)4)18-19-20(15)12-6-8-13(22-5)9-7-12/h6-11H,1-5H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEYSNFQJQXLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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